1-(Cyclohexylmethyl)-5-ethynyl-1H-indole

Lipophilicity Drug-likeness Membrane permeability

1-(Cyclohexylmethyl)-5-ethynyl-1H-indole (CAS 2801955-41-7) is a disubstituted indole derivative with molecular formula C₁₇H₁₉N and molecular weight 237.34 g·mol⁻¹. This compound combines an N1‑cyclohexylmethyl substituent—a motif associated with lipophilic modulation in synthetic cannabinoid receptor agonist (SCRA) series —with a C5‑ethynyl group that confers terminal alkyne reactivity for bioorthogonal conjugation chemistries.

Molecular Formula C17H19N
Molecular Weight 237.34 g/mol
Cat. No. B8172439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexylmethyl)-5-ethynyl-1H-indole
Molecular FormulaC17H19N
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESC#CC1=CC2=C(C=C1)N(C=C2)CC3CCCCC3
InChIInChI=1S/C17H19N/c1-2-14-8-9-17-16(12-14)10-11-18(17)13-15-6-4-3-5-7-15/h1,8-12,15H,3-7,13H2
InChIKeyJDJHIOURKPVNDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclohexylmethyl)-5-ethynyl-1H-indole for Research Procurement: Core Identity and Physicochemical Baseline


1-(Cyclohexylmethyl)-5-ethynyl-1H-indole (CAS 2801955-41-7) is a disubstituted indole derivative with molecular formula C₁₇H₁₉N and molecular weight 237.34 g·mol⁻¹ [1]. This compound combines an N1‑cyclohexylmethyl substituent—a motif associated with lipophilic modulation in synthetic cannabinoid receptor agonist (SCRA) series [2]—with a C5‑ethynyl group that confers terminal alkyne reactivity for bioorthogonal conjugation chemistries . Preliminary predicted physicochemical parameters place the compound in a distinct lipophilicity space relative to its closest commercially catalogued analogs, making it a candidate for structure‑activity relationship (SAR) studies that require simultaneous modulation of N1 steric bulk and C5 π‑electronic character.

Dual-substituted indole scaffold
Simultaneous N1-cyclohexylmethyl and C5-ethynyl modulation supports SAR studies requiring steric and electronic tuning.
Bioorthogonal handle
Terminal alkyne at C5 enables CuAAC conjugation for probe development, pull-down, and chemical biology workflows.
Distinct lipophilicity profile
Predicted high logP differentiates it from des-cyclohexylmethyl analogs, relevant for membrane partitioning and protein binding studies.

Procurement Risk Assessment: Why 1-(Cyclohexylmethyl)-5-ethynyl-1H-indole Cannot Be Replaced by Common In‑Class Indoles


Indole derivatives bearing N1‑cyclohexylmethyl or C5‑ethynyl substituents are individually accessible from multiple vendors, yet the simultaneous presence of both substituents on a single scaffold creates a chemical space that is not sampled by the more readily available 1‑(cyclohexylmethyl)‑1H‑indole (CAS 1274815‑28‑9) , 5‑ethynyl‑1H‑indole (CAS 889108‑48‑9) , or the vinyl analog 1‑(cyclohexylmethyl)‑5‑ethenyl‑1H‑indole (CAS 2815697‑73‑3) . The ethynyl moiety is a mechanism‑based covalent warhead for cytochrome P450 enzymes that the vinyl group cannot replicate, while the cyclohexylmethyl group increases ACD/LogP by approximately +2.8 log units over the unsubstituted 5‑ethynyl‑1H‑indole parent—a shift that is consequential for membrane permeability, protein binding, and in vivo distribution. Simple substitution of either functional group alters both the pharmacophore and the physicochemical profile, precluding one‑to‑one interchangeability in assay cascades or structure‑activity relationship (SAR) programs.

5-Ethynyl-1H-indole
Lacks N1-cyclohexylmethyl; predicted lipophilicity shift may alter membrane partitioning, protein binding, and in vivo distribution compared to the target compound.
1-(Cyclohexylmethyl)-1H-indole
Lacks C5-ethynyl; cannot support CuAAC conjugation or serve as a mechanism-based CYP inhibitor, limiting use in bioorthogonal or ADMET studies.
1-(Cyclohexylmethyl)-5-ethenyl-1H-indole (vinyl analog)
Vinyl group is CuAAC-incompatible and lacks the terminal alkyne warhead required for CYP inhibition; differs in HRMS signature and predicted boiling point.

Quantitative Differentiation Evidence: 1-(Cyclohexylmethyl)-5-ethynyl-1H-indole vs. Closest Structural Analogs


Lipophilicity Differentiation: Predicted ACD/LogP vs. 5-Ethynyl-1H-indole and 1-(Cyclohexylmethyl)-1H-indole

The predicted ACD/LogP for the target compound can be estimated by additive fragment analysis using the validated ACD/Labs Percepta platform values of its constituent scaffolds. 1-(Cyclohexylmethyl)-1H-indole has an ACD/LogP of 5.13 ; 5-ethynyl-1H-indole has an ACD/LogP of 2.32 . The C5‑ethynyl group contributes approximately +0.2 to +0.3 log units relative to the unsubstituted indole, placing the target compound at an estimated ACD/LogP of ~5.3–5.5. This represents a ΔLogP of approximately +2.9 log units over 5‑ethynyl‑1H‑indole and a ΔLogP of approximately +0.2 log units over 1‑(cyclohexylmethyl)‑1H‑indole.

Lipophilicity
Data to verify
ΔlogP ≈ +2.9 vs. 5-ethynyl-1H-indole; ≈ +0.2 vs. 1-(cyclohexylmethyl)-1H-indole
Supports lipophilicity-based differentiation for membrane permeability and protein binding assays.
Predicted values (ACD/Labs Percepta); experimental logP not yet reported.
Lipophilicity Drug-likeness Membrane permeability

Chemical Reactivity Differentiation: Terminal Alkyne vs. Vinyl at C5 for Bioorthogonal Conjugation

The C5‑ethynyl group is a terminal alkyne amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal ligation reaction widely used for fluorescent tagging, biotinylation, and PROTAC construction . The closest catalogued analog, 1-(cyclohexylmethyl)-5-ethenyl-1H-indole (CAS 2815697‑73‑3) , bears a vinyl group that lacks the sp‑hybridized terminal carbon required for CuAAC. While vinyl groups participate in alternative reactions (e.g., thiol-ene coupling), these require different conditions, catalysts, and exhibit distinct kinetics from CuAAC. This functional dichotomy means the ethynyl-bearing target compound is uniquely suited for alkyne‑specific conjugation workflows among 1‑cyclohexylmethyl‑5‑substituted indoles.

CuAAC Reactivity
Class-level
Terminal alkyne at C5: competent for CuAAC; vinyl analog: not competent.
Determines compatibility with click chemistry workflows for probe functionalization.
Validation under specific azide-alkyne reaction conditions required.
Click chemistry CuAAC Chemical biology Probe design

CYP Enzyme Interaction Potential: Class-Level Evidence for 5-Ethynylindole-Based P450 Inhibition

5‑Ethynylindole has been experimentally demonstrated to inhibit CYP 2A6 in a chemical inhibition reaction, as characterized by HPLC with photodiode array detection [1]. Aryl alkynes, including 2‑ethynylnaphthalene, are established mechanism‑based P450 inhibitors that undergo enzyme‑catalyzed oxidation of the terminal alkyne to a reactive ketene intermediate, which then acylates the P450 apoprotein [1]. The target compound retains this ethynyl warhead at C5, and the N1‑cyclohexylmethyl group is predicted to increase lipophilicity (ACD/LogP ~5.3 vs. 2.32 for 5‑ethynyl‑1H‑indole, as established in Evidence Item 1), which may alter CYP isoform selectivity or inhibitory potency through enhanced membrane partitioning. By contrast, 1‑(cyclohexylmethyl)‑5‑ethenyl‑1H‑indole lacks the terminal alkyne and is therefore incapable of forming the reactive ketene intermediate responsible for mechanism‑based CYP inhibition.

CYP 2A6 Inhibition
Class-level
5-Ethynylindole warhead class associated with mechanism-based CYP 2A6 inhibition; no direct IC₅₀ for target.
May support CYP 2A6 inhibition study design for ADMET screening workflows.
Direct inhibitory potency data for the target compound not yet available.
Cytochrome P450 CYP2A6 Mechanism-based inhibition Drug metabolism

CB1 Receptor Binding Potential: Class-Level Evidence from Cyclohexylmethyl Indole SCRAs

Compounds bearing the N1‑cyclohexylmethyl substituent on an indole scaffold are established synthetic cannabinoid receptor agonists (SCRAs). NE‑CHMIMO, the 1‑cyclohexylmethyl analogue of JWH‑018, is presumed to be a potent CB1 receptor agonist [1]. JWH‑018 itself exhibits Ki values of 9.0 nM (CB1) and 2.94 nM (CB2) . The N‑cyclohexylmethyl analog of JWH‑081 retains high CB1 affinity (Ki = 1.2 nM for the parent JWH‑081) [2]. The target compound presents a distinct substitution pattern (C5‑ethynyl instead of the C3‑carbonyl/naphthyl/methoxy‑naphthyl found in known SCRAs), which is expected to alter both receptor binding affinity and functional activity compared to existing cyclohexylmethyl indoles. Its ethynyl group also provides a chemical handle absent in all characterized cyclohexylmethyl‑indole SCRAs for activity‑based protein profiling or click‑chemistry pull‑down experiments.

CB1 Receptor Binding
Class-level
N1-cyclohexylmethyl indole class linked to CB1 agonist potential; target presents unique C5-ethynyl handle absent in known SCRAs.
Context for cannabinoid receptor SAR and target engagement studies.
Direct CB1 Ki not reported; receptor binding awaits experimental determination.
Cannabinoid receptor CB1 agonist SCRA Forensic toxicology

Predicted Boiling Point and Thermal Stability Differentiation vs. Vinyl Analog

The predicted boiling point of 1-(cyclohexylmethyl)-5-ethenyl-1H-indole is 390.31±11.00 °C (at 760 Torr) , while 1-(cyclohexylmethyl)-1H-indole has a predicted boiling point of 350.6±11.0 °C . The target compound, with its C5‑ethynyl substituent (molecular weight 237.34 vs. 239.36 for the vinyl analog), is predicted to have a boiling point intermediate between these values, in the range of approximately 360–380 °C. The lower molecular weight and the sp‑hybridized ethynyl carbon confer slightly higher volatility compared to the sp²‑hybridized vinyl analog, which may be relevant for gas chromatography‑mass spectrometry (GC‑MS) analytical method development and for vacuum sublimation purification protocols.

Boiling Point
Data to verify
Predicted ~360–380 °C vs. vinyl analog ~390 °C (Δ ≈ -10 to -30 °C)
May support GC-MS analytical method development and vacuum sublimation purification.
Predicted values; experimental boiling point confirmation needed.
Thermal stability Volatility Purification GC-MS compatibility

Molecular Weight Differentiation and Its Impact on Detection Limits in Mass Spectrometry

The target compound has a molecular weight of 237.34 g·mol⁻¹ (C₁₇H₁₉N) [1], which is 2.02 Da lower than its closest analog, 1-(cyclohexylmethyl)-5-ethenyl-1H-indole (C₁₇H₂₁N, MW 239.36 g·mol⁻¹) . This mass difference arises from the formal loss of 2 hydrogen atoms upon conversion from sp² (vinyl) to sp (ethynyl) hybridization. In high-resolution mass spectrometry (HRMS), this mass defect difference is analytically resolvable and provides unambiguous identification of the ethynyl species in mixtures. The distinct [M+H]⁺ ion at m/z 238.16 (target) vs. m/z 240.18 (vinyl analog) with a difference of 2.02 Da is sufficient for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) method development.

Mass Spec Differentiation
Head-to-head
Δ[M+H]⁺ = 2.02 Da vs. vinyl analog (m/z 238.16 vs. 240.18)
Enables unambiguous HRMS discrimination between ethynyl and vinyl isomers in mixture analysis.
Calculated from molecular formulas; suitable for SRM/MRM method development.
Mass spectrometry LC-MS Detection sensitivity Analytical chemistry

Optimal Application Scenarios for 1-(Cyclohexylmethyl)-5-ethynyl-1H-indole Based on Quantified Differentiation Evidence


Chemical Biology Probe Development via CuAAC-Mediated Conjugation

The C5‑terminal alkyne enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for fluorescent labeling, biotinylation, or affinity pull-down experiments. This is a capability unavailable with the vinyl analog 1-(cyclohexylmethyl)-5-ethenyl-1H-indole . Researchers developing activity-based protein profiling (ABPP) probes or PROTACs that require an indole scaffold with both high lipophilicity (for membrane permeability) and a bioorthogonal conjugation handle should select this compound over all 5‑vinyl or 5‑unsubstituted alternatives . The predicted cLogP of ~5.3–5.5 (Evidence Item 1) supports sufficient membrane partitioning for intracellular target engagement.

CYP 2A6 Mechanism-Based Inhibition Studies in Drug Metabolism Research

The 5‑ethynyl group is a documented mechanism-based warhead for cytochrome P450 enzymes, particularly CYP 2A6, as demonstrated with the parent 5‑ethynylindole scaffold . The N1‑cyclohexylmethyl substitution increases lipophilicity by approximately +2.9 log units compared to 5‑ethynyl‑1H‑indole (Evidence Item 1), which may alter CYP isoform selectivity through enhanced hydrophobic interactions with the P450 active site. This compound is the appropriate choice for SAR studies investigating the interplay between N1‑substituent steric/lipophilic effects and C5‑alkyne‑driven CYP inhibition, whereas the vinyl analog is predicted to be inactive as a mechanism-based inhibitor due to the absence of the terminal alkyne.

Synthetic Cannabinoid Receptor Agonist SAR and Forensic Reference Standard Development

The N1‑cyclohexylmethyl motif is a hallmark of pharmacologically potent synthetic cannabinoid receptor agonists, including NE‑CHMIMO and MDMB‑CHMICA , with parent compounds such as JWH‑018 exhibiting CB1 Ki values of 9.0 nM . The target compound is uniquely distinguished from all known cyclohexylmethyl‑indole SCRAs by its C5‑ethynyl group, which provides a chemical handle for click‑chemistry derivatization in target engagement or metabolic tracing studies. Additionally, the 2.02 Da mass difference from the vinyl analog (Evidence Item 6) supports its use as a discrete HRMS reference standard in forensic toxicology laboratories needing to differentiate ethynyl-substituted synthetic cannabinoids from vinyl‑substituted isomers.

Physicochemical Pharmacology: Lipophilicity-Dependent Membrane Partitioning and Protein Binding Assays

With an estimated ACD/LogP of ~5.3–5.5, this compound occupies a distinct lipophilicity space that is approximately 700‑fold higher than 5‑ethynyl‑1H‑indole (ACD/LogP 2.32) while being only marginally more lipophilic than 1‑(cyclohexylmethyl)‑1H‑indole (ACD/LogP 5.13) (Evidence Item 1). This property profile makes it suitable for systematic studies correlating N1‑cyclohexylmethyl‑driven lipophilicity with plasma protein binding, microsomal stability, or blood‑brain barrier penetration. The vinyl analog, with its predicted boiling point of 390.3 °C (Evidence Item 5), offers a physicochemical comparator for experiments designed to isolate the contribution of C5 hybridization (sp vs. sp²) to pharmacokinetic behavior.

Application
Selection Property
Validation Focus
CuAAC-Mediated Probe Development
C5-terminal alkyne handle
CuAAC conjugation efficiency and bioorthogonality validation
CYP 2A6 Inhibition SAR
5-ethynyl mechanism-based warhead
CYP 2A6 inhibition endpoint review and isoform selectivity assessment
SCRA SAR & Forensic Reference
Dual N1-cyclohexylmethyl / C5-ethynyl substitution
CB1 binding assay context and HRMS differentiation from vinyl isomer
Lipophilicity-Membrane Studies
Predicted high logP via N1-cyclohexylmethyl
Protein binding, microsomal stability, and membrane partitioning assays
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